molecular formula C12H13NO2S B13634674 Methyl 2-isothiocyanato-2-phenylbutanoate

Methyl 2-isothiocyanato-2-phenylbutanoate

Cat. No.: B13634674
M. Wt: 235.30 g/mol
InChI Key: UNVZVNHFTCDKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-isothiocyanato-2-phenylbutanoate is an organic compound with the molecular formula C12H13NO2S. It belongs to the class of isothiocyanates, which are known for their diverse applications in organic synthesis and potential biological activities. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl-substituted butanoate ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isothiocyanato-2-phenylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Major Products:

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Methyl 2-isothiocyanato-2-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-2-phenylbutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound’s biological activity is often attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

    Phenyl isothiocyanate: Similar in structure but lacks the butanoate ester group.

    Benzyl isothiocyanate: Contains a benzyl group instead of a phenyl group.

    Allyl isothiocyanate: Contains an allyl group instead of a phenyl group.

Uniqueness: Methyl 2-isothiocyanato-2-phenylbutanoate is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability and properties of the butanoate ester.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl 2-isothiocyanato-2-phenylbutanoate

InChI

InChI=1S/C12H13NO2S/c1-3-12(13-9-16,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

UNVZVNHFTCDKGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC)N=C=S

Origin of Product

United States

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